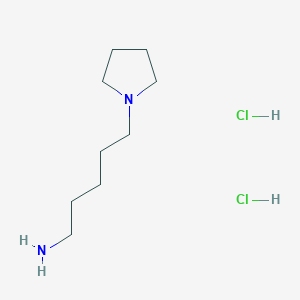

5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride

CAS No.: 1624260-73-6

Cat. No.: VC3096623

Molecular Formula: C9H22Cl2N2

Molecular Weight: 229.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1624260-73-6 |

|---|---|

| Molecular Formula | C9H22Cl2N2 |

| Molecular Weight | 229.19 g/mol |

| IUPAC Name | 5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H20N2.2ClH/c10-6-2-1-3-7-11-8-4-5-9-11;;/h1-10H2;2*1H |

| Standard InChI Key | RNTIRZHIEMOUEE-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CCCCCN.Cl.Cl |

| Canonical SMILES | C1CCN(C1)CCCCCN.Cl.Cl |

Introduction

Chemical Identity and Structure

Chemical Identifiers

5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride is identified through multiple chemical notation systems and database identifiers, which facilitate its recognition and categorization in scientific literature and chemical databases.

Table 1: Chemical Identifiers of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride

| Identifier | Value |

|---|---|

| CAS Number | 1624260-73-6 |

| Molecular Formula | C9H22Cl2N2 |

| Molecular Weight | 229.19 g/mol |

| PubChem CID | 86280259 |

| MDL Number | MFCD28125542 |

| SMILES Notation | C(CCCCC(N1CCCC1)N)Cl |

| InChIKey | WGARYFRHBPNMCZ-UHFFFAOYSA-N |

| Synonym |

|---|

| 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride |

| 1-Pyrrolidinepentanamine, hydrochloride (1:2) |

| 5-pyrrolidin-1-ylpentan-1-amine;dihydrochloride |

These synonyms facilitate the identification of the compound across different chemical databases and literature sources, ensuring comprehensive retrieval of relevant information regardless of the naming convention used .

Structural Features

The molecular structure of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride contains several distinct structural elements that define its chemical properties and reactivity patterns. The compound features a pyrrolidine ring (a five-membered saturated heterocycle containing one nitrogen atom) connected to a five-carbon aliphatic chain (pentane) that terminates with a primary amine group. In its dihydrochloride form, both nitrogen atoms—the tertiary amine in the pyrrolidine ring and the primary amine at the chain terminus—are protonated and paired with chloride counterions .

This structural arrangement creates a bifunctional molecule with two distinct nitrogen-containing groups that can participate in various chemical interactions and reactions. The spatial separation between these functional groups, provided by the pentane chain, allows them to interact independently with different molecular targets or reagents.

Parent Compound Relationship

5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride is derived from its parent compound 5-(Pyrrolidin-1-yl)pentan-1-amine (PubChem CID 7019182). The parent compound serves as the free base form, while the addition of two hydrochloride molecules creates the dihydrochloride salt discussed in this review. This salt formation significantly alters the compound's physical properties, particularly enhancing its water solubility and stability under standard laboratory conditions, making it more suitable for various research applications .

Physical and Chemical Properties

Physical Characteristics

The physical properties of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride play a crucial role in determining its handling, storage, and application in research settings. While detailed information about some physical properties is limited in the available literature, several key characteristics have been documented.

Table 3: Physical Properties of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride

| Property | Value |

|---|---|

| Molecular Weight | 229.19 g/mol |

| Recommended Storage | Room temperature |

| Commercial Purity | Minimum 97% |

| Salt Form | Dihydrochloride |

The compound's dihydrochloride salt form significantly enhances its water solubility compared to the free base form. This improved solubility makes it more suitable for various research applications, particularly those requiring aqueous solutions. The stability at room temperature suggests favorable handling characteristics for laboratory use without specialized storage requirements .

Chemical Classification

Based on its structural features, 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride can be classified under multiple chemical categories that inform its expected reactivity and applications. The compound is primarily classified as an amine, specifically containing both primary and tertiary amine functionalities. The presence of these distinct amine groups contributes to its versatility in chemical reactions and potential applications.

Additional classifications include:

-

Primary amines: Due to the terminal -NH2 group on the pentane chain

-

Aliphatic cyclic structures: Due to the pyrrolidine ring component

-

Aliphatic heterocycles: The pyrrolidine ring represents a nitrogen-containing heterocycle

-

Bifunctional compounds: Contains two reactive nitrogen centers with different chemical environments

These classifications help researchers anticipate the compound's behavior in various chemical processes and provide insights into potential applications across different research domains.

Chemical Reactivity

Primary Amine Reactivity

The primary amine group in 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride participates in numerous chemical reactions typical of primary amines, contributing significantly to the compound's utility in synthetic chemistry. In its salt form, the amine is protonated, but upon deprotonation under appropriate conditions, it exhibits nucleophilic properties that enable various transformations.

Table 4: Key Reactions of the Primary Amine Functionality

| Reaction Type | Description | Potential Application |

|---|---|---|

| Nucleophilic Substitution | Reaction with alkyl halides and other electrophiles | Formation of secondary amines |

| Acylation | Reaction with acyl chlorides, anhydrides, or activated esters | Synthesis of amides for peptide chemistry |

| Reductive Amination | Reaction with aldehydes or ketones in the presence of reducing agents | Formation of secondary amines with diverse substituents |

| Schiff Base Formation | Condensation with aldehydes or ketones | Creation of imines for further transformations |

These reaction pathways make the compound valuable as a building block in the synthesis of more complex molecules with specific functional properties for research applications.

Pyrrolidine Ring Reactivity

The pyrrolidine component of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride contains a tertiary amine that exhibits distinct reactivity patterns from the primary amine. In its salt form, this nitrogen is protonated, but when deprotonated, it can participate in various chemical transformations. The cyclic structure of pyrrolidine also influences its reactivity and conformational properties.

Key reactivity patterns of the pyrrolidine moiety include:

-

Alkylation reactions: The tertiary amine can react with alkylating agents under basic conditions

-

Coordination chemistry: The nitrogen can coordinate with metal ions or Lewis acids

-

Acid-base interactions: The protonated pyrrolidine nitrogen influences the compound's behavior in different pH environments

-

Potential catalytic properties: Pyrrolidine structures are known for their applications in asymmetric catalysis

These reactivity patterns, combined with those of the primary amine, provide a range of possibilities for chemical modifications and applications in synthetic chemistry and drug development.

Applications in Research

Protein Degrader Building Blocks

One of the most significant applications of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride is its categorization as a "Protein Degrader Building Block" according to commercial supplier information. This classification reflects its potential utility in the emerging field of targeted protein degradation, a promising approach in drug discovery and development .

Protein degraders, also known as proteolysis-targeting chimeras (PROTACs) and related molecules, function by recruiting specific proteins to the cellular protein degradation machinery. These bifunctional molecules typically require linkers connecting protein-binding warheads to E3 ligase ligands. The bifunctional nature of 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride, with its two distinct amine groups, makes it a potential component in the design and synthesis of such linkers .

The structural features of the compound—specifically the flexible pentane chain separating the two nitrogen centers—can provide the necessary spatial arrangement for optimal protein recruitment and degradation. This application represents a cutting-edge area of pharmaceutical research aimed at targeting proteins previously considered "undruggable" by conventional approaches.

Synthetic Chemistry Applications

Beyond its specific application in protein degrader development, 5-(Pyrrolidin-1-yl)pentan-1-amine dihydrochloride serves as a versatile building block in synthetic organic chemistry. Its bifunctional nature, with two different amine groups separated by a flexible carbon chain, provides multiple reactive sites for diverse chemical modifications .

Potential synthetic applications include:

-

Synthesis of asymmetric ligands for coordination chemistry

-

Development of novel pharmaceutical intermediates

-

Creation of functionalized surfaces or materials through selective derivatization

-

Production of amino acid analogs or peptidomimetics

These applications leverage the compound's unique structural features and reactivity profile to create more complex molecules with specific functional properties for research and development purposes.

| Aspect | Details |

|---|---|

| Intended Use | Professional manufacturing, research laboratories, industrial/commercial usage only |

| Restrictions | Not for medical or consumer use; cannot be shipped to medical facilities or residences |

| Order Verification | All orders are verified prior to shipment |

| Return Policy | Product not returnable |

| Lead Time | Approximately 5 days |

| Shipping | Standard shipping; most chemical shipments cannot be expedited |

These restrictions highlight the compound's intended use in professional research environments rather than in medical practice or consumer products. The verification process for orders ensures compliance with regulations governing the distribution of research chemicals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume